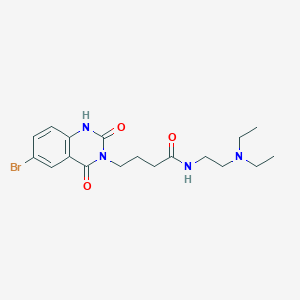
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide is a quinazoline derivative, characterized by its distinct molecular structure, which includes a bromine atom at the 6th position. This compound is of interest due to its potential biological and medicinal properties, making it a subject of various scientific research studies.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide involves several key steps:
Formation of the quinazolinone core: : This typically involves the reaction of 2-aminobenzamide with appropriate reagents to form the quinazolinone ring system.
Bromination: : Introducing the bromine atom at the 6th position using a brominating agent like N-bromosuccinimide (NBS).
Amide bond formation: : The butanamide chain is introduced through coupling reactions involving 3-aminobutyric acid derivatives and the quinazolinone core.
Introduction of the diethylaminoethyl side chain: : This final step typically requires the use of diethylaminoethyl chloride or similar reagents under appropriate conditions.
Industrial Production Methods: Scaling up the production involves:
Optimizing reaction conditions: to improve yields and purity.
Using efficient purification techniques: such as recrystallization and chromatography to ensure the final product’s quality.
化学反応の分析
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, especially at the diethylamino group.
Reduction: : The carbonyl groups may be reduced under suitable conditions.
Substitution: : The bromine atom can be substituted by other nucleophiles, making it a versatile intermediate.
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like amines, thiols, or organometallic reagents.
Major Products: The major products depend on the specific reaction conditions and reagents used. For instance, oxidation could lead to amide formation, while substitution can produce a wide range of analogs with different functional groups.
科学的研究の応用
Chemistry: : As a versatile intermediate in organic synthesis for creating diverse analogs.
Biology: : Studied for its potential as a pharmacophore in drug design.
Medicine: : Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: : Used in the development of novel materials and catalytic systems.
作用機序
The precise mechanism of action depends on the context of its application:
Biological Activity: : It may interact with specific proteins or enzymes, inhibiting or modulating their activity.
Molecular Targets: : It could target pathways involving kinases, proteases, or other regulatory proteins.
Pathways Involved: : Often, it might interfere with signaling pathways critical to disease progression, such as the MAPK/ERK pathway in cancer.
類似化合物との比較
Similar Compounds:
4-(6-chloro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide: : A chlorine-substituted analog, which could have different reactivity and biological activity.
4-(6-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide: : Substituted with a methyl group, possibly affecting its chemical properties and biological interactions.
4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide: : The fluorine atom might impart unique characteristics, influencing its pharmacokinetics and dynamics.
Uniqueness: The presence of the bromine atom and the diethylaminoethyl side chain might provide unique binding affinities and selectivity towards specific biological targets, making it a valuable compound for further research and development.
特性
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(diethylamino)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN4O3/c1-3-22(4-2)11-9-20-16(24)6-5-10-23-17(25)14-12-13(19)7-8-15(14)21-18(23)26/h7-8,12H,3-6,9-11H2,1-2H3,(H,20,24)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNZTMJQKLMEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2489259.png)
![3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2489260.png)
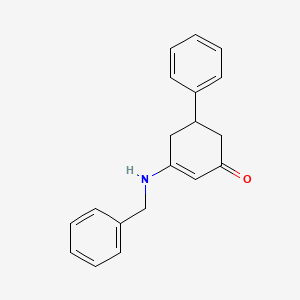
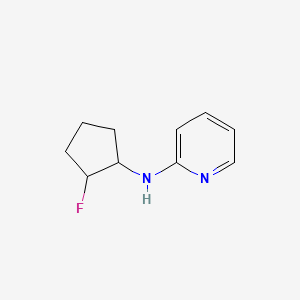
![1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B2489265.png)
![N-[1-[(2,4-Dimethylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2489267.png)
methanone](/img/structure/B2489268.png)
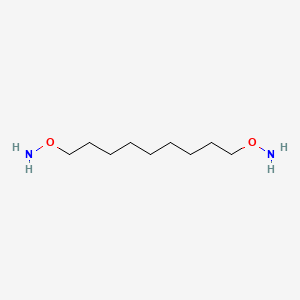
![3-(3-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2489270.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-enamide](/img/structure/B2489273.png)
![2-{[1-(Pyridine-2-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2489277.png)
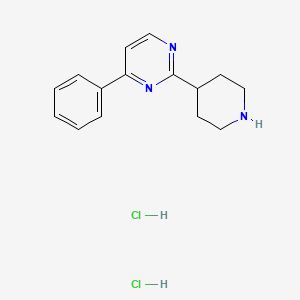
![1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea](/img/structure/B2489280.png)
